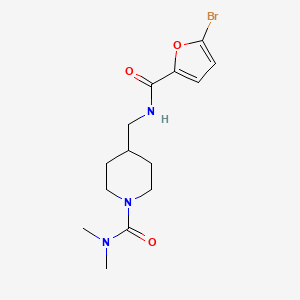

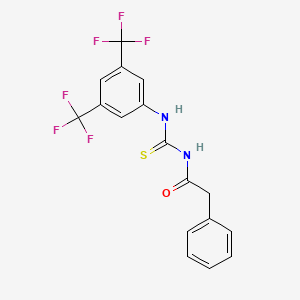

4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of 5-bromofuran-2-carboxyhydrazide .

Synthesis Analysis

The synthesis of this compound involves the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes . The synthesis of various derivatives of this compound has been achieved by cyclocondensation reaction between Schiff bases and thioglycolic acid . The structures of all the synthesized compounds were confirmed by their elemental analysis and IR, 1H NMR spectral data .Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . The compound was also analyzed using mass spectrometry .Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis. It involves the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes to form Schiff bases . These Schiff bases then undergo cyclocondensation with thioglycolic acid to form various derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by various analytical techniques. The melting points were determined in an open capillary and are uncorrected . The IR spectra were recorded on a Perkin-Elmer spectrum BX series FT-IR spectrophotometer . 1H NMR spectra were recorded on a Varian Gemini 400 MHz spectrometer with CDCl3 as a solvent and TMS as an internal reference .科学的研究の応用

Synthesis of Antiprotozoal Agents

A study outlines the synthesis of novel compounds for antiprotozoal activity, including methodologies that could potentially be applied to the synthesis of 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide. The synthesis involved multiple steps, starting with bromination and coupling reactions, leading to compounds with strong DNA affinities and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the potential for similar compounds to be used in antiprotozoal research (Ismail et al., 2004).

Aminocarbonylation Reactions

Another research application involved the aminocarbonylation of iodinated and brominated pyridazinones, which could be analogous to reactions involving the carboxamide group in 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide. This study explored the reactivity of these compounds in the presence of primary and secondary amines, revealing insights into the mechanistic aspects of aminocarbonylation, which could be valuable for further functionalization of similar carboxamide derivatives (Takács et al., 2012).

Development of CCR5 Antagonists

In the context of drug discovery, particularly for HIV treatment, the synthesis of CCR5 antagonists involves complex organic synthesis routes similar to those that might be used for the compound . A practical synthesis method was developed for an orally active CCR5 antagonist, demonstrating the potential for similar synthetic approaches to be applied in the development of new therapeutics based on the structure of 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (Ikemoto et al., 2005).

Synthesis of Dopamine and Serotonin Receptor Antagonists

The synthesis of compounds with potential activity against dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors, involves complex synthetic routes that include bromination, amination, and carboxylation steps. These methods highlight the versatility and potential pharmacological applications of compounds structurally related to 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide in the development of new receptor antagonists (Hirokawa et al., 2000).

将来の方向性

特性

IUPAC Name |

4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3/c1-17(2)14(20)18-7-5-10(6-8-18)9-16-13(19)11-3-4-12(15)21-11/h3-4,10H,5-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIABWOSBVZXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2807732.png)

![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)

![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2807742.png)

![2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2807747.png)

![3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B2807751.png)

![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2807755.png)